Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen Bonding Capacity Relative to Closest Structural Analogs
The target compound's computed lipophilicity (XLogP3-AA = 1.6) places it in a distinct physicochemical space compared to its closest commercially available analogs. This difference arises from the branched ethyl spacer at the carbamoyl position, which increases hydrophobic surface area relative to the linear methyl-spacer analog (CAS 394234-34-5), while the ethyl ester terminus maintains polarity balance. In class-level SAR studies of 1,3,4-thiadiazole derivatives, lipophilicity shifts of 0.5–1.0 log units have been correlated with significant changes in membrane permeability and target binding [1]. The target compound's XLogP3-AA of 1.6 is approximately 0.5 units higher than the methyl-spacer analog, suggesting improved passive membrane permeability potential without excessive lipophilicity that could lead to promiscuous binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6; HBD = 1; HBA = 7; Rotatable bonds = 7; MW = 289.4 g/mol |
| Comparator Or Baseline | CAS 394234-34-5 (methyl spacer): predicted XLogP ~1.1, HBD = 1, HBA = 7, MW = 275.4 g/mol. CAS 403836-38-4 (propanoate ester): predicted XLogP ~1.4, HBD = 1, HBA = 7, MW = 289.4 g/mol. |
| Quantified Difference | XLogP3-AA difference: +0.5 vs. methyl-spacer analog; +0.2 vs. propanoate analog. Molecular weight identical to propanoate analog but with different spatial arrangement of functional groups. |
| Conditions | Computed descriptors via XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2019.06.18) [2]. |
Why This Matters
Lipophilicity differences of this magnitude can alter logD-dependent assay outcomes (e.g., cell permeability, plasma protein binding), making the target compound a non-interchangeable tool for SAR exploration where balanced hydrophobicity is critical.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 5(3): 235-248 (2010). View Source
- [2] PubChem Compound Summary for CID 4429293 (CAS 394233-45-5), CID for CAS 394234-34-5, and CID for CAS 403836-38-4. Computed Properties section. National Center for Biotechnology Information (2026). View Source
